

A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes

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For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynes is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an objective comparison of the reactivity of internal and terminal alkynes, supported by experimental data, detailed protocols, and mechanistic visualizations.

Key Reactivity Differences at a Glance

The location of the carbon-carbon triple bond within a molecule—at the terminus of a carbon chain (terminal alkyne) or within the chain (internal alkyne)—profoundly influences its chemical behavior. These differences are primarily attributed to the presence of an acidic proton on terminal alkynes and steric hindrance around the triple bond in internal alkynes. This guide will delve into four key areas of reactivity: acidity, hydroboration-oxidation, Sonogashira coupling, and azide-alkyne cycloaddition (click chemistry).

Acidity and Nucleophilicity of the Acetylide Anion

A cornerstone of alkyne chemistry is the notable acidity of the hydrogen atom attached to a terminal alkyne's sp-hybridized carbon. This acidity allows for the formation of a potent carbon-centered nucleophile, the acetylide anion, a reaction not possible with internal alkynes.

The increased s-character of the sp-hybridized orbital (50% s-character) stabilizes the negative charge of the conjugate base, making terminal alkynes significantly more acidic than their alkene (sp², 33% s-character) and alkane (sp³, 25% s-character) counterparts.[1][2]



Data Presentation: Acidity of Alkynes

Compound	Functional Group	рКа	Reference
Ethyne	Terminal Alkyne	~25	[1][2][3]
Propyne	Terminal Alkyne	~25	[2][3]
1-Hexyne	Terminal Alkyne	~25	
Ethane	Alkane	~50	[1]
Ethene	Alkene	~44	[1]

Note: The pKa of internal alkynes is not typically measured as they lack an acidic C-H proton on the triple bond.

Experimental Protocols: Formation of an Acetylide Anion

Deprotonation of a Terminal Alkyne with Sodium Amide (NaNH2)

- Objective: To generate a nucleophilic acetylide anion from a terminal alkyne.
- Reagents: Terminal alkyne (e.g., 1-hexyne), sodium amide (NaNH₂), liquid ammonia (NH₃)
 as solvent.

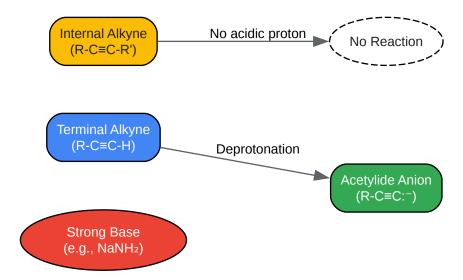
Procedure:

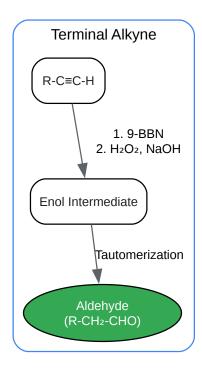
- In a three-necked flask equipped with a dry ice condenser and a nitrogen inlet, condense liquid ammonia.
- Add a catalytic amount of ferric nitrate.
- Slowly add sodium metal until a persistent blue color is observed.
- Add the terminal alkyne dropwise to the sodium amide solution. The formation of the sodium acetylide is typically rapid.

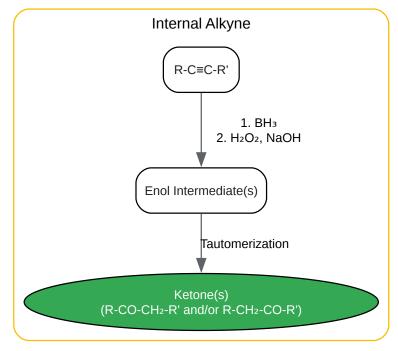


• Observation: The disappearance of the blue color indicates the consumption of the sodium amide and the formation of the acetylide anion.

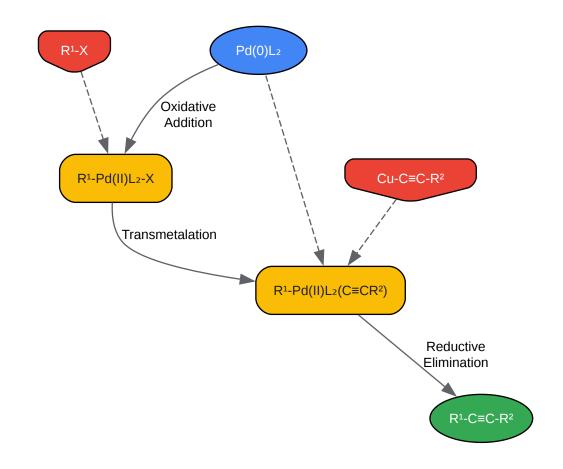
Mandatory Visualization: Acidity and Acetylide Formation

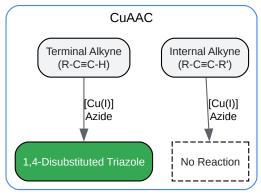


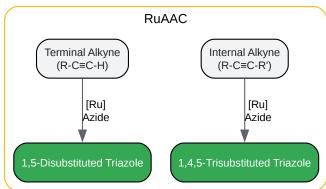












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